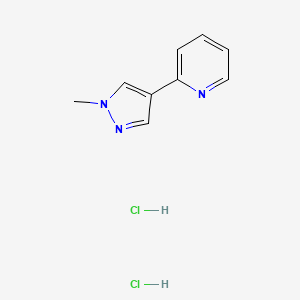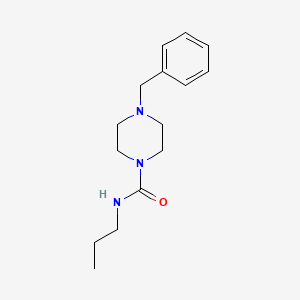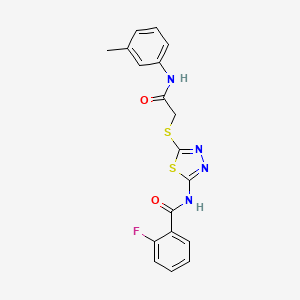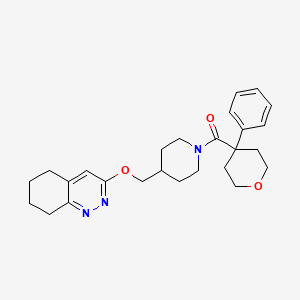
2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrazolopyridine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising tool for research in a number of different fields.
科学的研究の応用
Synthesis and Coordination Chemistry
2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride and related ligands like 2,6-di(pyrazol-1-yl)pyridine have been explored in coordination chemistry. These compounds serve as ligands and have shown potential in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Photoreactions and Proton Transfer
These compounds exhibit unique photoreactions, such as excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes are evidenced by dual luminescence and irreversible kinetic coupling of fluorescence bands (Vetokhina et al., 2012).
Crystal Structure and Computational Study
A detailed study on the crystal structure and computational analysis of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has been conducted. This includes investigations into tautomeric forms and their stability, providing insights into the molecular behavior of these compounds (Shen et al., 2012).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have seen extensive research in biomedical applications. These compounds have been analyzed for their diversity in substituents, synthetic methods, and potential biomedical applications (Donaire-Arias et al., 2022).
Optical and Junction Characteristics
Studies on the optical and diode characteristics of pyridine derivatives, including this compound, have been conducted. These investigations include examining their molecular structures, thermal properties, and potential as photosensors (Zedan et al., 2020).
作用機序
Target of Action
Similar compounds have been found to target enzymes like succinate dehydrogenase (sdh) and Nicotinamide phosphoribosyltransferase (NAMPT) . These enzymes play crucial roles in various biological processes, including metabolism and aging .
Mode of Action
For instance, if the compound targets SDH, it could potentially inhibit the enzyme, disrupting the mitochondrial respiratory chain . If NAMPT is a target, the compound could affect the rate-limiting step of the NAD+ salvage pathway .
Biochemical Pathways
If the compound targets sdh, it could impact the citric acid cycle and the electron transport chain . If NAMPT is a target, the compound could influence the NAD+ salvage pathway .
Result of Action
Based on the potential targets, the compound could disrupt energy production (if sdh is a target) or affect cellular aging and metabolism (if NAMPT is a target) .
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c1-12-7-8(6-11-12)9-4-2-3-5-10-9;;/h2-7H,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHYZIMIAOCDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)


![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)
![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)



![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)

![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)
